5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position and two methyl groups at the 1st and 3rd positions of the indole ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 1,3-dimethylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted indoles, while oxidation can produce indole-2,3-diones .
Scientific Research Applications
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Lacks the methyl groups, which can affect its reactivity and biological activity.
1,3-Dimethyl-2,3-dihydro-1H-indol-2-one:
Uniqueness
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-5-7(11)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3 |
InChI Key |
DESFHVMRAOGPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)N(C1=O)C |
Origin of Product |
United States |
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